molecular formula C18H20Br2N2O4S2 B2893934 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)piperazine CAS No. 1428152-48-0

1,4-Bis(4-bromo-3-methylbenzenesulfonyl)piperazine

Cat. No.: B2893934
CAS No.: 1428152-48-0
M. Wt: 552.3
InChI Key: YOMIJCSRDDICKS-UHFFFAOYSA-N
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Description

“1,4-Bis(4-bromo-3-methylbenzenesulfonyl)piperazine” is a complex organic compound. It is a derivative of piperazine, which is a six-membered ring containing two opposing nitrogen atoms . The “4-bromo-3-methylbenzenesulfonyl” groups are attached to the piperazine ring at the 1 and 4 positions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring with two 4-bromo-3-methylbenzenesulfonyl groups attached. Each of these groups would consist of a benzene ring with a bromine atom and a methyl group attached, as well as a sulfonyl chloride group .

Mechanism of Action

The mechanism of action of this compound isn’t documented. Piperazine and its derivatives have various biological activities, but the specific activities of this compound would depend on its exact structure and the context in which it is used .

Properties

IUPAC Name

1,4-bis[(4-bromo-3-methylphenyl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Br2N2O4S2/c1-13-11-15(3-5-17(13)19)27(23,24)21-7-9-22(10-8-21)28(25,26)16-4-6-18(20)14(2)12-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMIJCSRDDICKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Br2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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